molecular formula C10H10F2O2 B13597693 3,3-Difluoro-4-phenylbutanoicacid

3,3-Difluoro-4-phenylbutanoicacid

Cat. No.: B13597693
M. Wt: 200.18 g/mol
InChI Key: BBEMSAWPBIZWRX-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-phenylbutanoicacid is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3,3-difluoro-4-phenylbutanoic acid

InChI

InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI Key

BBEMSAWPBIZWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(F)F

Origin of Product

United States

Contextual Overview of Difluorinated Carboxylic Acids Within Modern Organic Chemistry

Significance of Fluorine Atom Incorporation in Organic Molecules

Key impacts of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. scispace.comgoogle.com This can increase a drug's half-life and bioavailability. georgetown.edu

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.govbldpharm.com However, the effect is context-dependent and can sometimes lead to a decrease in lipophilicity.

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. bldpharm.com

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to electrostatic and hyperconjugative interactions, which can be crucial for binding to biological targets. reddit.com

Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

Strategic Importance of Butanoic Acid Scaffolds in Synthetic Design

The butanoic acid framework is a common feature in a variety of biologically active compounds and serves as a valuable building block in drug discovery. Butanoic acid and its derivatives are involved in numerous physiological processes and have been explored for a range of therapeutic applications.

The versatility of the butanoic acid scaffold allows for the introduction of various functional groups and substituents to modulate its properties and target specific biological pathways. The combination of a phenyl group and a butanoic acid chain, as seen in phenylbutanoic acid derivatives, has been a particularly fruitful area of research. For instance, 4-phenylbutyric acid is a drug used for the treatment of urea (B33335) cycle disorders and is being investigated for other therapeutic uses.

Structural Archetypes of Difluorinated Butanoic Acid Derivatives and Related Fluorinated Compounds

While specific research on 3,3-Difluoro-4-phenylbutanoic acid is not extensively documented, its structural relatives provide insight into its potential characteristics. The positioning of the difluoro group along the butanoic acid chain is a critical determinant of its properties.

Below is a table comparing 3,3-Difluoro-4-phenylbutanoic acid with its isomers and the non-fluorinated parent compound.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
3,3-Difluoro-4-phenylbutanoic acid951217-50-8C₁₀H₁₀F₂O₂Difluoro group at the C3 position
4,4-Difluoro-3-phenylbutanoic acid72770435C₁₀H₁₀F₂O₂Difluoro group at the C4 position
4-Phenylbutyric acid1821-12-1C₁₀H₁₂O₂No fluorine substitution

The location of the gem-difluoro unit significantly impacts the electronic environment of the carboxylic acid and the phenyl ring. In 3,3-Difluoro-4-phenylbutanoic acid, the difluoro group is at the β-position relative to the carboxyl group and benzylic to the phenyl ring. This arrangement is expected to influence its acidity and conformational behavior.

The synthesis of such fluorinated building blocks is a key area of research in organic chemistry, with various methods being developed for the selective introduction of fluorine atoms and fluorinated groups into organic molecules.

Synthetic Methodologies for 3,3 Difluoro 4 Phenylbutanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for 3,3-Difluoro-4-phenylbutanoic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu For 3,3-Difluoro-4-phenylbutanoic acid, several logical disconnections can be proposed, highlighting different synthetic routes.

The primary disconnection strategies for 3,3-Difluoro-4-phenylbutanoic acid are:

Strategy A: C-F Bond Formation: This is the most direct approach, involving the disconnection of the two C-F bonds. This strategy points to a precursor molecule such as 3-oxo-4-phenylbutanoic acid (or its ester equivalent), which can be fluorinated to install the gem-difluoro group. This is a common and powerful strategy in organofluorine chemistry. mdpi.com

Strategy B: C2-C3 Bond Disconnection: This disconnection breaks the molecule into a difluorinated, phenyl-containing electrophile and a two-carbon nucleophile equivalent, such as an acetate (B1210297) enolate. This approach relies on the availability of a suitable difluorobenzyl halide or a related electrophilic species.

Strategy C: C3-C4 Bond Disconnection: This strategy involves cleaving the bond between the difluorinated carbon and the benzylic carbon. This leads to a difluoroacetic acid derivative (the synthon for the CF2COOH part) and a benzyl-containing component. This route would likely involve the alkylation of a difluoroenolate.

Strategy D: C4-Phenyl Bond Disconnection: This approach severs the bond connecting the butyl chain to the phenyl ring. This suggests a Friedel-Crafts type reaction, where a difluorinated four-carbon chain acts as an electrophile to alkylate benzene (B151609).

These strategies are summarized in the figure below:

Figure 1: Key Retrosynthetic Disconnections for 3,3-Difluoro-4-phenylbutanoic acid

Generated mermaid

Strategy A is often preferred due to the availability of robust methods for the fluorination of ketones and related functional groups.

Precursor Synthesis and Selection for Constructing the 3,3-Difluoro-4-phenylbutanoic Acid Skeleton

Phenyl-containing Building Blocks and their Derivatization

A common approach involves starting with a molecule that already contains the phenyl group and a portion of the butanoic acid chain. These precursors are then modified to complete the carbon skeleton and introduce the necessary functional groups for fluorination.

One key precursor is 3-Oxo-4-phenylbutanoic acid or its ester derivatives. nih.gov This β-keto acid is an ideal substrate for subsequent fluorination reactions to install the gem-difluoro group at the C3 position.

Another relevant starting material is 4-phenylbutyric acid (a variation of 4-phenylbutanoic acid). Methods for its synthesis include the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com This compound would require oxidation at the C3 position to generate the ketone necessary for fluorination.

Phenyl-containing PrecursorStructureRelevance to Synthesis
3-Oxo-4-phenylbutanoic acid C₆H₅CH₂C(O)CH₂COOHDirect precursor for fluorination at the C3 position. nih.gov
Methyl Cinnamate C₆H₅CH=CHCOOCH₃Can undergo Michael addition with difluoromethylating agents.
4-Phenylbutyric acid C₆H₅(CH₂)₃COOHRequires oxidation at C3 to form the keto-acid precursor. google.comgoogle.com
Phenylacetic acid C₆H₅CH₂COOHCan be elaborated via chain extension reactions to build the butanoic acid skeleton.

Difluorinated Precursors and their Introduction

An alternative to late-stage fluorination is the use of building blocks that already contain the difluoromethylene (-CF₂-) group. This approach incorporates the fluorine atoms early in the synthetic sequence.

One such method involves the nucleophilic fluoroalkylation of esters. For instance, an ester can react with a reagent like difluoromethyl phenyl sulfone (PhSO₂CF₂H) to form a β-ketosulfone, which is a versatile intermediate. While this introduces a CF₂ group, it also adds a sulfonyl group that may require removal.

Another class of valuable precursors is gem-difluoroalkenes . These compounds can participate in various reactions, including additions and cross-couplings, to construct more complex fluorinated molecules. nih.govresearchgate.netnih.gov For example, a suitably substituted difluoroalkene could undergo hydrocarboxylation or a related transformation to build the butanoic acid moiety. The reactivity of gem-difluoroalkenes is often driven by the strong electron-withdrawing effect of the two fluorine atoms, making the double bond susceptible to nucleophilic attack. nih.gov

Difluorinated Precursor TypeExample Reagent/StructureMethod of Introduction
Difluoromethylating Agent PhSO₂CF₂H (Difluoromethyl phenyl sulfone)Nucleophilic addition to an ester (e.g., methyl cinnamate) to form a difluorinated β-ketosulfone.
gem-Difluoroalkene R¹R²C=CF₂Addition of a carboxylic acid or other nucleophile across the double bond. nih.gov
Difluoroenolates LiOC(OR)=CF₂Alkylation with a suitable electrophile, such as benzyl (B1604629) bromide.

Strategic Fluorination Approaches for the Gem-Difluoro Moiety in 3,3-Difluoro-4-phenylbutanoic acid

The introduction of the gem-difluoro unit is a pivotal step in many synthetic routes. The most common strategy involves the fluorination of a carbonyl group at the C3 position of a 4-phenylbutanoic acid derivative. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Techniques

Electrophilic fluorination is often employed on substrates with activated methylene (B1212753) groups, such as 1,3-dicarbonyl compounds. mdpi.com A precursor like the methyl or ethyl ester of 3-oxo-4-phenylbutanoic acid would be an ideal candidate. The reaction involves treating the β-keto ester with a strong electrophilic fluorinating agent. The enolate of the keto ester attacks the "F⁺" source, replacing the acidic protons at C2. However, for gem-difluorination at C3, a different precursor, such as a β-ketosulfone, might be used, or a two-step process involving fluorination of an intermediate could be envisioned. Electrophilic fluorination of a simple ketone at the α-position can sometimes lead to a mixture of mono- and di-fluorinated products.

Electrophilic Fluorinating AgentAbbreviationTypical Substrate
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®β-Keto esters, β-Ketosulfones
N-Fluorobenzenesulfonimide NFSIβ-Keto esters, Ketones
(Difluoroiodo)benzene PhIF₂Formed in situ from PhIO and HF for fluorinating 1,3-dicarbonyls. mdpi.com

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a more common and direct method for converting a ketone into a gem-difluoride. This transformation, known as deoxofluorination, involves the reaction of a ketone with a nucleophilic fluorinating reagent. For the synthesis of 3,3-Difluoro-4-phenylbutanoic acid, the precursor 3-oxo-4-phenylbutanoic acid (or its ester) would be treated with a reagent like diethylaminosulfur trifluoride (DAST). This reaction replaces the carbonyl oxygen atom with two fluorine atoms directly.

Nucleophilic Fluorinating AgentAbbreviationTypical Transformation
Diethylaminosulfur Trifluoride DASTDeoxofluorination of ketones to gem-difluorides.
Bis(2-methoxyethyl)aminosulfur Trifluoride Deoxo-Fluor®Deoxofluorination of ketones to gem-difluorides.
Sulfur Tetrafluoride SF₄Deoxofluorination of ketones and carboxylic acids.

Specific Geminal Difluorination Methodologies

The introduction of a geminal difluoride unit is a cornerstone of synthesizing the target compound. These methods often involve the transformation of other functional groups, such as ketones, thioethers, or alkynes, at the C3 position of a butanoic acid precursor.

One prominent strategy involves the geminal difluorination of carbon-carbon triple bonds. beilstein-journals.org This can be achieved without the direct use of hazardous hydrogen fluoride (B91410) (HF) reagents. For instance, a combination of a Brønsted acid like bis(trifluoromethane)sulfonimide (Tf₂NH) and tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) can effectively fluorinate an alkyne precursor. beilstein-journals.org Alternatively, an electrochemical approach, either through in-cell or ex-cell methods, can generate an electrophilic fluorine source from a Bu₄NBF₄ solution to achieve the same transformation. beilstein-journals.org

Another method is the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov This protocol utilizes a reagent combination such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as an oxidant and pyridine-polyhydrogen fluoride (Py·9HF) as the fluoride source to convert a thioether into a gem-difluoride. nih.gov The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov

MethodPrecursor TypeKey ReagentsDescription
Brønsted Acid-Mediated AlkyneTf₂NH, Bu₄NBF₄A combination of a strong Brønsted acid and a tetrafluoroborate salt serves as the fluorine source for the difluorination of a C-C triple bond. beilstein-journals.org
Electrochemical Oxidation AlkyneBu₄NBF₄/CH₂Cl₂An electrogenerated acid (EGA) from the oxidation of the electrolyte solution provides the electrophilic fluorine for the reaction. beilstein-journals.org
Oxidative Desulfurization ThioetherDBH, Py·9HFAn alkyl aryl thioether is oxidized and fluorinated in a process that proceeds via a fluoro-Pummerer rearrangement. nih.gov

Carbon-Carbon Bond Formation Strategies for the Butanoic Acid Chain of 3,3-Difluoro-4-phenylbutanoic acid

Constructing the four-carbon chain and attaching the phenyl group can be accomplished at different stages of the synthesis, either before or after the difluorination step.

Alkylation and Arylation Reactions

Friedel-Crafts type reactions are a classic method for forming the phenyl-alkanoic acid bond. For the non-fluorinated analogue, 4-phenylbutyric acid, benzene can be reacted with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com This establishes the fundamental carbon skeleton, which could then potentially undergo subsequent difluorination.

More targeted approaches involve the arylation of a difluorinated building block. A modern strategy employs copper-catalyzed coupling of a 2-bromo-2,2-difluoroacetamide (B1273100) derivative with an arylating agent. mdpi.com Aryl boronic acids are effective partners in this reaction, allowing for the formation of the crucial C-C bond between the difluorinated carbon and the phenyl ring. mdpi.com This methodology is tolerant of a wide range of functional groups on the aryl partner. mdpi.com

Reaction TypeSubstratesCatalyst/ReagentsDescription
Friedel-Crafts Acylation Benzene, ButyrolactoneAlCl₃ (Lewis Acid)Forms the 4-phenylbutanoic acid skeleton through electrophilic aromatic substitution. google.comgoogle.com
Copper-Catalyzed Arylation 2-Bromo-2,2-difluoroacetamide, Phenylboronic acidCopper CatalystCouples a difluorinated two-carbon amide unit with a phenyl group to form the C-C bond. mdpi.com

Chain Elongation Techniques

Chain elongation methods can be used to build the butanoic acid structure from a smaller precursor. The Arndt-Eistert reaction is a well-established procedure for elongating a carboxylic acid by a single methylene group. libretexts.org This homologation could theoretically be applied to a 2,2-difluoro-3-phenylpropanoic acid precursor. The reaction involves converting the starting acid to an acyl chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a silver-catalyzed Wolff rearrangement in the presence of water to yield the chain-extended acid. orgsyn.org

Another powerful two-step method for chain extension involves nitriles. An appropriate halide, such as 2,2-difluoro-3-phenylpropyl bromide, can undergo an Sₙ2 reaction with a cyanide salt to form the corresponding nitrile. libretexts.orglibretexts.org This adds a carbon atom to the chain and sets the stage for subsequent hydrolysis to the carboxylic acid. libretexts.orgbyjus.com

Functional Group Interconversion for the Carboxylic Acid Moiety of 3,3-Difluoro-4-phenylbutanoic acid

The final step in many synthetic routes is the generation of the carboxylic acid group from a suitable precursor. This is typically achieved through oxidation or hydrolysis.

Oxidative Approaches to the Carboxylic Acid

The oxidation of primary alcohols is a common and effective method for preparing carboxylic acids. britannica.com A precursor such as 3,3-difluoro-4-phenylbutan-1-ol can be oxidized using strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) in acidic or alkaline solution, or chromic acid (H₂CrO₄), generated from CrO₃ and H₂SO₄ (Jones reagent), are capable of this transformation. libretexts.orgbritannica.comlibretexts.org The reaction is often performed by heating under reflux to ensure the oxidation proceeds completely past any intermediate aldehyde stage. libretexts.org

Oxidative cleavage of a carbon-carbon double bond also provides a route to carboxylic acids. organic-chemistry.org A precursor like 5,5-difluoro-6-phenylhex-1-ene could be subjected to ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to cleave the alkene and form the desired carboxylic acid. youtube.com Another method for this cleavage uses catalytic amounts of osmium tetroxide (OsO₄) or ruthenium(IV) oxide (RuO₂) with a stoichiometric oxidant like Oxone or sodium periodate (B1199274) (NaIO₄). organic-chemistry.org

PrecursorOxidizing AgentConditions
Primary Alcohol KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent)Typically heated under reflux to ensure complete oxidation. libretexts.orglibretexts.org
Aldehyde KMnO₄ or K₂Cr₂O₇/H₂SO₄Readily oxidized, often as an intermediate from primary alcohol oxidation. libretexts.org
Alkene 1. O₃; 2. H₂O₂ (Oxidative Workup)Ozonolysis followed by oxidative workup cleaves the double bond to form a carboxylic acid. organic-chemistry.orgyoutube.com
Alkylarene KMnO₄ or Chromic AcidVigorous oxidation can convert a primary or secondary alkyl group on an aromatic ring to a carboxylic acid. libretexts.orgbyjus.com

Hydrolytic Pathways to the Carboxylic Acid

The hydrolysis of carboxylic acid derivatives is a fundamental method for their synthesis. britannica.com Nitriles, esters, and amides can all serve as precursors to 3,3-Difluoro-4-phenylbutanoic acid. The hydrolysis can be catalyzed by either acid or base. libretexts.org

Nitrile hydrolysis, following a chain elongation step, requires heating with an aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). libretexts.orgbyjus.com Base-catalyzed hydrolysis initially yields the carboxylate salt, which must then be neutralized with a strong acid to liberate the final carboxylic acid. libretexts.orgbritannica.com

Similarly, an ester, such as methyl 3,3-difluoro-4-phenylbutanoate, can be hydrolyzed. Base-catalyzed hydrolysis, also known as saponification, involves attack by a hydroxide (B78521) ion and is effectively irreversible. youtube.com Acid-catalyzed ester hydrolysis is an equilibrium process where a water molecule acts as the nucleophile. youtube.com Amides are the least reactive of these derivatives and typically require more vigorous heating conditions for hydrolysis to occur. britannica.com

PrecursorCatalystInitial Product (if basic)
Nitrile H⁺ or OH⁻ (with heat)Carboxylate Salt
Ester H⁺ or OH⁻ (with heat)Carboxylate Salt
Amide H⁺ or OH⁻ (with strong heat)Carboxylate Salt
Acyl Halide WaterN/A

Catalytic Systems and Reagents Employed in the Synthesis of 3,3-Difluoro-4-phenylbutanoic acid

The cornerstone of the synthesis of 3,3-Difluoro-4-phenylbutanoic acid is the Reformatsky reaction. This reaction involves the condensation of an α-haloester with a carbonyl compound, in this case, benzaldehyde, mediated by a metal, typically zinc. byjus.comwikipedia.orgvedantu.com The key reagents for this synthesis are:

Ethyl bromodifluoroacetate: This commercially available reagent serves as the source of the difluorinated carbon unit.

Benzaldehyde: This provides the phenyl group at the 4-position of the final product.

Zinc: In its metallic form (dust or powder), zinc is the classical reagent for the Reformatsky reaction, forming an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org

The reaction initially produces ethyl 3,3-difluoro-4-hydroxy-4-phenylbutanoate. The subsequent steps involve:

Dehydroxylation: Removal of the hydroxyl group from the β-position is a necessary step. This can be achieved through various methods, including Barton-McCombie deoxygenation or by conversion of the alcohol to a good leaving group followed by reduction.

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, which can be carried out under either acidic or basic conditions.

While zinc is the most common metal used, research into improving the efficiency and scope of the Reformatsky reaction has led to the exploration of various catalytic systems and alternative metals. These include:

Alternative Metals: Other metals such as indium, samarium (in the form of samarium(II) iodide), and manganese have been used to promote Reformatsky-type reactions, sometimes offering improved yields or milder reaction conditions.

Catalytic Additives: The use of catalytic amounts of metal salts, such as cerium(III) chloride, has been shown to improve the yields and simplify the procedure in Reformatsky reactions involving fluorinated esters. nih.gov The addition of catalysts like RhCl(PPh₃)₃ has also been explored in related aza-Reformatsky reactions. nih.gov Low-valent iron and copper, generated in situ, have also been employed as efficient mediators for this transformation. organic-chemistry.org

A summary of the key reagents and catalysts is presented in the table below.

RoleReagent/CatalystFunction
Difluoroacetylating AgentEthyl bromodifluoroacetateSource of the -CF₂-COOEt group
ElectrophileBenzaldehydeProvides the phenyl group
Metal MediatorZinc (dust)Forms the organozinc intermediate (Reformatsky enolate)
Catalytic AdditiveCerium(III) chlorideEnhances reaction rate and yield
Alternative MediatorsIndium, Samarium(II) iodide, Iron(0), Copper(II) salts with MagnesiumAlternative metals to zinc for the Reformatsky reaction
Hydrolysis AgentSodium Hydroxide, Hydrochloric AcidConverts the ester to a carboxylic acid

Optimization of Reaction Conditions and Yield for 3,3-Difluoro-4-phenylbutanoic acid Synthesis

The yield and efficiency of the synthesis of 3,3-Difluoro-4-phenylbutanoic acid are highly dependent on the optimization of the reaction conditions for each step, particularly the initial Reformatsky reaction. Key parameters that are typically optimized include the solvent, temperature, reaction time, and the method of metal activation.

Solvent: The choice of solvent is critical. Aprotic solvents are necessary to prevent quenching of the organozinc intermediate. Tetrahydrofuran (THF) is one of the most commonly used solvents for this reaction, as it can solvate the metal intermediates effectively. byjus.com Other solvents like diethyl ether and benzene, or mixtures thereof, have also been traditionally used. vedantu.com

Temperature: The Reformatsky reaction is often initiated at room temperature or with gentle heating. However, controlling the temperature is important as the reaction can be exothermic. For certain substrates or catalytic systems, lower temperatures may be required to improve selectivity.

Metal Activation: The reactivity of the zinc metal is crucial for the success of the reaction. Various methods are employed to activate the zinc surface, which can become passivated by a layer of zinc oxide. These methods include washing with acid, treatment with iodine or 1,2-dibromoethane, or using a zinc-copper couple. byjus.com

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

The following table summarizes the optimization of reaction conditions for a representative enantioselective Reformatsky reaction, highlighting the impact of the solvent on yield and enantiomeric excess (ee). acs.org

EntrySolventYield (%)ee (%)
1THF9077
2Toluene9375
3Hexane (B92381)9163
4DCM9281
5CH₃CN9378
6DCE9280
7MTBE9171

This table illustrates the optimization of a Me₂Zn-mediated catalytic enantioselective Reformatsky reaction of an aldehyde with ethyl iodoacetate using a prolinol ligand. acs.org While not for the exact synthesis of 3,3-Difluoro-4-phenylbutanoic acid, it demonstrates the typical range of solvents tested and their effect on reaction outcomes.

Considerations for the Scalable Synthesis of 3,3-Difluoro-4-phenylbutanoic acid

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of 3,3-Difluoro-4-phenylbutanoic acid presents several challenges that need to be addressed. These considerations are primarily related to the safety, cost-effectiveness, and robustness of the synthetic route.

Heat Management: The formation of the organozinc reagent in the Reformatsky reaction is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure the stability of the reagents and intermediates. This requires specialized reactors with efficient cooling systems.

Reagent Handling and Cost: The cost and handling of the raw materials are significant factors in scalable synthesis. While ethyl bromodifluoroacetate is commercially available, its cost can be a consideration for large-scale production. The use of large quantities of zinc dust also requires appropriate handling procedures to manage potential hazards.

Process Safety and Byproducts: The use of flammable solvents like THF and diethyl ether on an industrial scale requires stringent safety protocols. The quenching of the reaction, typically with aqueous acid, can also be highly exothermic and must be carefully controlled. The disposal of metal-containing waste streams also needs to be managed in an environmentally responsible manner.

Purification: The purification of the intermediate products and the final compound can be challenging on a large scale. Distillation, crystallization, and chromatography are common purification techniques, but their scalability and cost-effectiveness need to be evaluated. For instance, the purification of the intermediate β-hydroxy ester and the final carboxylic acid may require multiple steps to achieve the desired purity.

Alternative Technologies: For industrial-scale production, continuous flow chemistry offers several advantages over traditional batch processing. researchgate.net Flow reactors can provide better control over reaction parameters like temperature and mixing, leading to improved yields, safety, and consistency. researchgate.net The use of fixed-bed reactors with the metal mediator packed into a column is a potential strategy for a continuous Reformatsky reaction. researchgate.net

Chemical Reactivity and Transformations of 3,3 Difluoro 4 Phenylbutanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety in 3,3-Difluoro-4-phenylbutanoic acid

The carboxylic acid group in 3,3-difluoro-4-phenylbutanoic acid undergoes typical reactions such as esterification, amidation, reduction, and decarboxylation. The presence of the electron-withdrawing gem-difluoro group at the β-position can influence the reactivity of the carboxyl group.

Esterification of carboxylic acids, a fundamental transformation, can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. researchgate.net Given the electron-withdrawing nature of the fluorine atoms in 3,3-difluoro-4-phenylbutanoic acid, the electrophilicity of the carboxyl carbon is enhanced, potentially facilitating nucleophilic attack by an alcohol. rsc.org Alternatively, esterification can be carried out under milder conditions using coupling reagents or by in situ generation of reactive carboxylate ions. acs.orgresearchgate.net For fluorinated carboxylic acids, specific methods like using UiO-66-NH2 as a heterogeneous catalyst for methyl esterification have been developed, offering high conversion yields. rsc.org

Amidation, the formation of an amide bond, is another key reaction of the carboxylic acid moiety. This can be accomplished by reacting 3,3-difluoro-4-phenylbutanoic acid with an amine. Direct reaction often requires high temperatures to drive off water. More commonly, coupling agents are employed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. youtube.com One-pot methods involving the in situ generation of an acyl fluoride (B91410) from the carboxylic acid, followed by reaction with an amine, provide an efficient route to amides. rsc.orgacs.org Reagents such as 2-pyridinesulfonyl fluoride or pentafluoropyridine (B1199360) can be used for this purpose. rsc.orgacs.org

Reaction Reagents and Conditions Product Type
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester
Alcohol, Coupling Agent (e.g., DCC, EDC) Ester
Alkyl Halide, Base (e.g., Bu₄NF) Ester
Amidation Amine, Heat Amide
Amine, Coupling Agent (e.g., HATU, HOBt) Amide
2-Pyridinesulfonyl Fluoride, Amine Amide
Pentafluoropyridine, Amine Amide

The carboxylic acid group of 3,3-difluoro-4-phenylbutanoic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, although they are generally not chemoselective. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org

A milder and more chemoselective alternative for the reduction of carboxylic acids is the use of borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃·THF) complex. libretexts.orgnih.gov This reagent can selectively reduce carboxylic acids in the presence of other functional groups. nih.gov The reaction is believed to proceed via an acyloxyborane intermediate.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This partial reduction typically requires specialized reagents or reaction conditions that can stop the reaction at the aldehyde stage. While specific methods for the reduction of 3,3-difluoro-4-phenylbutanoic acid to the corresponding aldehyde are not widely documented, general methods for this conversion often involve the use of modified hydride reagents or catalytic approaches.

Transformation Reagents and Conditions Product
Reduction to Alcohol 1. LiAlH₄, THF; 2. H₃O⁺ 3,3-Difluoro-4-phenylbutan-1-ol
BH₃·THF, THF 3,3-Difluoro-4-phenylbutan-1-ol

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from a simple alkanoic acid is generally difficult and requires harsh conditions. However, the presence of other functional groups can facilitate this process. For instance, decarboxylative fluorination of carboxylic acids can be achieved using reagents like Selectfluor® in the presence of a silver catalyst. google.com This reaction, however, introduces a fluorine atom in place of the carboxyl group rather than resulting in a simple hydrodecarboxylation. The reaction proceeds through a radical mechanism initiated by single electron transfer. nih.gov

Electron-rich heteroaromatic carboxylic acids can undergo decarboxylative fluorination with Selectfluor® without a metal catalyst. acs.org While 3,3-difluoro-4-phenylbutanoic acid is not heteroaromatic, these studies highlight that the reaction conditions for decarboxylation are often tied to other transformations.

Reactivity of the Gem-Difluoro Moiety in 3,3-Difluoro-4-phenylbutanoic acid

The gem-difluoro group (CF₂) is generally stable and less reactive than a single C-F bond. The two fluorine atoms on the same carbon atom mutually strengthen the C-F bonds. However, under certain conditions, this moiety can participate in reactions.

Direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, reactions involving the gem-difluoro group are often observed in related systems like gem-difluoroalkenes. In these compounds, nucleophilic attack at the difluorinated carbon is a key step in substitution reactions, typically proceeding through an addition-elimination mechanism. sci-hub.se While 3,3-difluoro-4-phenylbutanoic acid is a saturated system, the principles of nucleophilic attack on a difluorinated carbon are relevant. Such reactions would likely require strong nucleophiles and conditions that can facilitate the departure of a fluoride ion, possibly assisted by a Lewis acid.

Research on gem-difluorinated compounds has shown that nucleophilic substitution can be promoted under specific catalytic conditions. researchgate.net For instance, the reaction of gem-difluoroalkenes with silylated nucleophiles can be catalyzed by an organobase. sci-hub.se

Rearrangement reactions involving gem-difluoro groups are not common but have been observed in specific molecular frameworks. For example, thermal rearrangements of gem-difluorocyclopropanes are known to occur. acs.org While this is a different system, it demonstrates that the gem-difluoro unit can be involved in skeletal rearrangements under thermal conditions.

Another example is a difluorocarbene-triggered acyl rearrangement, which provides a method for the direct introduction of a gem-difluoromethylene group. acs.org Although this is a synthetic method rather than a reaction of a pre-existing gem-difluoro compound, it illustrates the types of transformations that can involve difluorinated intermediates. The stability of the C-F bonds in 3,3-difluoro-4-phenylbutanoic acid suggests that any rearrangement involving the fluorine atoms would likely require high energy input or specific catalytic activation to proceed.

Transformations Involving the Phenyl Substituent of 3,3-Difluoro-4-phenylbutanoic acid.

The phenyl group serves as a handle for introducing further complexity into the molecular structure through various aromatic substitution and coupling reactions.

Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for functionalizing the phenyl ring. wikipedia.org The substituent on the benzene (B151609) ring, in this case, the 3,3-difluorobutanoic acid chain, governs the rate and regioselectivity of the substitution. masterorganicchemistry.com The alkyl chain portion is generally considered a weak activating group and an ortho, para-director. However, the strongly electron-withdrawing nature of the two fluorine atoms at the C3 position has a deactivating effect on the aromatic ring. This deactivation is transmitted through the benzylic methylene (B1212753) group, reducing the ring's nucleophilicity and making SEAr reactions more challenging compared to simple alkylbenzenes.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile, which can introduce a nitro group onto the phenyl ring. lumenlearning.comlibretexts.org

Halogenation: The introduction of a halogen (Br, Cl) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum trichloride (B1173362) (AlCl₃) for chlorination. wikipedia.orglumenlearning.com The catalyst polarizes the halogen molecule to generate a potent electrophile. libretexts.org

Friedel-Crafts Reactions: These reactions are generally difficult on deactivated rings. Friedel-Crafts alkylation and acylation, which involve carbocation or acylium ion electrophiles typically generated with a strong Lewis acid, may proceed under harsh conditions but could be low-yielding. wikipedia.org

The mechanism for these substitutions proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The formation of the arenium ion is the slow, rate-determining step. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To utilize these methods, a phenyl-derivatized analogue of 3,3-difluoro-4-phenylbutanoic acid, typically an aryl halide or triflate, is required as a substrate. For example, 3,3-difluoro-4-(4-bromophenyl)butanoic acid could serve as a versatile precursor.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Below is a table summarizing potential cross-coupling reactions for a hypothetical halo-derivatized analogue:

Reaction Name Coupling Partner Typical Pd Catalyst Typical Ligand Typical Base Product Type
Suzuki-Miyaura Coupling Organoboronic acid or ester (Ar-B(OH)₂)Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosNa₂CO₃, K₃PO₄, Cs₂CO₃Biaryl compound
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃Substituted alkene
Sonogashira Coupling Terminal alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often with CuI co-catalyst)Et₃N, PiperidineAryl alkyne
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄Aryl amine
Negishi Coupling Organozinc reagent (Ar-ZnX)Pd(PPh₃)₄PPh₃None (pre-formed organometallic)Biaryl compound

This table presents generalized conditions. Actual conditions would need to be optimized for the specific substrate. sigmaaldrich.comlibretexts.orgnih.gov

Derivatization Strategies for 3,3-Difluoro-4-phenylbutanoic acid for Further Synthetic Elaboration.

The carboxylic acid group is a highly versatile functional handle that can be readily converted into a variety of other functional groups, enabling further synthetic elaboration.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis. nih.gov

Esterification can be achieved through several methods:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by nucleophilic substitution with an alkyl halide.

Coupling Reagent-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid towards reaction with an alcohol.

Amidation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. nih.gov Common methods include:

Two-step synthesis via Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride, which then readily reacts with an amine. libretexts.orglibretexts.org

Peptide Coupling Reagents: A wide variety of reagents can facilitate direct amide bond formation by activating the carboxyl group. researchgate.net

The following table lists common reagents used for these transformations:

Transformation Reagent Class Examples Description
Amide FormationCarbodiimidesDCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxyl group to form an O-acylisourea intermediate. researchgate.net
Amide FormationOrganophosphorus ReagentsBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPForms a highly reactive activated ester intermediate. researchgate.net
Amide FormationAminium/Uronium ReagentsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)Often used with carbodiimides to suppress side reactions and increase efficiency. researchgate.net
Ester/Amide FormationAcylating Agent PrecursorDiethyl ChlorophosphateActivates the carboxylic acid via a phosphate (B84403) anhydride (B1165640) pathway for reaction with alcohols or amines. researchgate.net

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters, amides, and other acyl compounds. libretexts.org

Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). libretexts.orglibretexts.org Oxalyl chloride ((COCl)₂) is another effective reagent that produces only gaseous byproducts. libretexts.org

Acid Bromides: These can be prepared by reacting the carboxylic acid with phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, though this often requires harsh conditions. A more common laboratory-scale synthesis involves reacting an acid chloride with a carboxylate salt (the salt of 3,3-difluoro-4-phenylbutanoic acid). libretexts.orgresearchgate.net

Mechanistic Investigations of Key Transformations of 3,3-Difluoro-4-phenylbutanoic acid.

While specific mechanistic studies on 3,3-difluoro-4-phenylbutanoic acid are not widely reported, the mechanisms of its key transformations are well-established in organic chemistry.

Nucleophilic Acyl Substitution: The derivatization of the carboxylic acid group (to form esters, amides, acid halides, etc.) proceeds via the nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This mechanism involves two principal steps:

Nucleophilic Attack: The nucleophile (e.g., an alcohol for esterification or an amine for amidation) attacks the electrophilic carbonyl carbon of the (often activated) carboxyl group. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., water, a chloride ion, or an activated species). For reactions like esterification and amidation, a final deprotonation step often occurs. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution: As previously mentioned, this proceeds through the formation of a cationic Wheland intermediate. lumenlearning.com The stability of this intermediate, which is influenced by the electronic properties of the ring substituent, determines the reaction's regioselectivity. The presence of the deactivating difluoroalkyl group likely destabilizes the intermediate, slowing the reaction rate. researchgate.net

Palladium-Catalyzed Cross-Coupling: The catalytic cycle is the cornerstone of these reactions. libretexts.org

Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the aryl halide derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the organometallic coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle. libretexts.org

These established mechanistic frameworks provide a robust basis for understanding and predicting the chemical behavior of 3,3-Difluoro-4-phenylbutanoic acid and its derivatives in a wide range of synthetic contexts.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Difluoro 4 Phenylbutanoic Acid and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of the magnetically active ¹⁹F nucleus, alongside ¹H and ¹³C, provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals in 3,3-Difluoro-4-phenylbutanoic acid and its derivatives.

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of 3,3-Difluoro-4-phenylbutanoic acid, COSY spectra would reveal correlations between the protons on the phenyl ring and the protons of the butanoic acid chain. For instance, the protons at the C2 and C4 positions would show cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of carbon signals based on their attached protons. columbia.edu For 3,3-Difluoro-4-phenylbutanoic acid, the HSQC spectrum would show correlations for the CH₂ group at C2, the CH₂ group at C4, and the CH groups of the phenyl ring.

2D NMR Technique Information Gained Application to 3,3-Difluoro-4-phenylbutanoic acid
COSY ¹H-¹H correlations through 2-3 bondsConfirms proton connectivity within the phenyl and butanoic acid moieties.
HSQC Direct ¹H-¹³C correlationsAssigns carbon signals for CH and CH₂ groups.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)Establishes connectivity across quaternary carbons and between different functional groups.

¹⁹F NMR is a powerful technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable insights into the substitution patterns and electronic effects within the molecule.

In 3,3-Difluoro-4-phenylbutanoic acid, the two fluorine atoms are geminal (attached to the same carbon). Their chemical shift would be influenced by the neighboring phenyl and carboxylic acid groups. The coupling between the fluorine atoms and adjacent protons (²JHF and ³JHF) provides crucial information for structural confirmation. These coupling constants are dependent on the dihedral angle between the coupled nuclei, which can be used to infer conformational preferences.

Parameter Significance
¹⁹F Chemical Shift (δ) Sensitive to the electronic environment; indicates the type of fluorine-containing functional group.
¹H-¹⁹F Coupling Constants (JHF) Provides information on through-bond connectivity and dihedral angles, aiding in conformational analysis.
¹³C-¹⁹F Coupling Constants (JCF) Confirms the attachment of fluorine to specific carbon atoms and can provide further structural details.

The flexibility of the butanoic acid chain in 3,3-Difluoro-4-phenylbutanoic acid means that the molecule can exist in various conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity of atoms. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the preferred conformation of the molecule in solution.

Furthermore, the analysis of vicinal coupling constants (³JHH and ³JHF) can provide quantitative information about dihedral angles through the Karplus equation. columbia.edu This allows for a more detailed understanding of the conformational equilibrium. For chiral derivatives of 3,3-Difluoro-4-phenylbutanoic acid, specialized NMR techniques using chiral solvating agents or derivatizing agents can be used to determine the enantiomeric excess and assign the absolute stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. This is particularly important for fluorinated compounds, where the mass of fluorine is a non-integer value.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 3,3-Difluoro-4-phenylbutanoic acid. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high mass accuracy of HRMS allows for the confident determination of the molecular formula from the measured m/z value. Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), may also be employed depending on the specific properties of the derivative being analyzed.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion of 3,3-Difluoro-4-phenylbutanoic acid) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For 3,3-Difluoro-4-phenylbutanoic acid, characteristic fragmentation pathways would include:

Loss of H₂O: From the carboxylic acid group.

Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids.

Loss of HF: A characteristic fragmentation for many organofluorine compounds.

Cleavage of the butanoic acid chain: Leading to fragments corresponding to the phenylalkyl portion and the carboxylic acid portion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and characterizing chemical bonds within a molecule. These methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov For 3,3-difluoro-4-phenylbutanoic acid, these techniques are crucial for confirming the presence and electronic environment of the gem-difluoro group and the carboxylic acid moiety.

The carbon-fluorine (C-F) bond vibrations are of significant interest in the spectroscopic analysis of organofluorine compounds. Due to the high electronegativity of fluorine and the strength of the C-F bond, these stretching vibrations typically give rise to strong absorption bands in the IR spectrum.

For a gem-difluoro (CF₂) group, as present in 3,3-difluoro-4-phenylbutanoic acid, one would expect to observe both symmetric and asymmetric stretching modes. These C-F stretching vibrations are generally found in the 1400 cm⁻¹ to 1000 cm⁻¹ region of the IR spectrum. researchgate.net Specifically, for compounds containing a hexafluorocyclopentene ring, asymmetric C-F stretching (νas C-F) has been observed around 1332-1361 cm⁻¹, with symmetric stretching (νs C-F) appearing at 1231-1263 cm⁻¹. nih.gov While the molecular environment is different, this provides a reasonable estimate for the expected frequencies in 3,3-difluoro-4-phenylbutanoic acid. The exact position of these bands can be influenced by coupling with other vibrations and the electronic effects of neighboring groups. nih.gov

Computational methods, particularly density functional theory (DFT), are often used to predict vibrational spectra. However, common functionals like B3LYP can be inaccurate in predicting C-F stretching frequencies. nih.gov Studies have shown that other functionals, such as M06-2X, provide a much better correlation with experimental data for fluorinated molecules, highlighting the complexity of accurately modeling these vibrations. nih.govuantwerpen.be

The carboxylic acid functional group provides several distinct and readily identifiable bands in vibrational spectra. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their spectral appearance. ed.ac.uk

The most characteristic feature in the IR spectrum is the O-H stretching vibration, which appears as a very broad and intense band in the region of 3300-2500 cm⁻¹. acs.org This broadness is a direct result of the strong hydrogen bonding within the dimer structure. acs.org

The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band. For a dimerized carboxylic acid, this band is typically observed between 1720 and 1680 cm⁻¹. acs.orgresearchgate.net Its high intensity in IR is due to the large change in dipole moment during the stretching vibration. This band would also be observable, though likely weaker, in the Raman spectrum.

Other key vibrations include the C-O stretch, which appears in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which can be found around 950-910 cm⁻¹. acs.org The in-plane O-H bend is expected between 1440-1395 cm⁻¹, though it may overlap with C-H bending modes. acs.org

Table 1: Expected Vibrational Frequencies for 3,3-Difluoro-4-phenylbutanoic acid

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) (IR)Expected Intensity (IR)Expected Wavenumber (cm⁻¹) (Raman)Expected Intensity (Raman)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500Strong, Very BroadWeakWeak
Phenyl & AlkylC-H stretch3100 - 2850Medium to SharpStrongStrong
Carboxylic AcidC=O stretch (dimer)1720 - 1680Very StrongMediumMedium
PhenylC=C stretch~1600, 1500-1430Medium to WeakStrongStrong
Carboxylic AcidO-H bend (in-plane)1440 - 1395Medium, BroadWeakWeak
gem-DifluoroC-F stretch (asymmetric)~1360 - 1330StrongWeakWeak
Carboxylic AcidC-O stretch1320 - 1210StrongWeakWeak
gem-DifluoroC-F stretch (symmetric)~1260 - 1230StrongMediumMedium
Carboxylic AcidO-H bend (out-of-plane)950 - 910Medium, BroadWeakWeak

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 3,3-difluoro-4-phenylbutanoic acid is not publicly documented, its solid-state conformation can be predicted based on the well-established structural behavior of carboxylic acids and organofluorine compounds. ed.ac.ukacs.orgresearchgate.net

The most dominant intermolecular interaction would undoubtedly be the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. ed.ac.uk

C-H···F Interactions: These weak hydrogen bonds are known to play a role in the crystal engineering of fluorinated molecules, helping to direct the packing arrangement. ed.ac.ukresearchgate.net

C-F···π Interactions: The interaction between the electronegative fluorine atoms and the electron-rich phenyl ring of an adjacent molecule could also contribute to the stability of the crystal lattice.

π-π Stacking: The phenyl rings may engage in offset π-π stacking interactions, which are common in aromatic compounds.

The interplay of the strong O-H···O hydrogen bonds with these weaker C-H···F and other non-covalent interactions would dictate the final, most stable three-dimensional architecture of the crystal. ed.ac.ukresearchgate.net The conformation of the butanoic acid chain would likely adopt a staggered arrangement to minimize steric strain.

Computational and Theoretical Studies of 3,3 Difluoro 4 Phenylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

No specific studies utilizing quantum chemical calculations to determine the electronic structure and molecular properties of 3,3-Difluoro-4-phenylbutanoic acid were found.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization.

Information regarding the use of Density Functional Theory (DFT) for the geometry optimization and energy minimization of 3,3-Difluoro-4-phenylbutanoic acid is not available in published research.

Ab Initio Methods for High-Accuracy Calculations.

There are no accessible records of ab initio methods being employed for high-accuracy calculations of the properties of 3,3-Difluoro-4-phenylbutanoic acid.

Conformational Analysis and Energy Landscapes of 3,3-Difluoro-4-phenylbutanoic acid.

Detailed conformational analysis and the corresponding energy landscapes for 3,3-Difluoro-4-phenylbutanoic acid have not been documented in scientific literature.

Influence of Gem-Difluoro Moiety on Molecular Conformation.

While the gem-difluoro group is known to have significant conformational effects, specific studies detailing its influence on the conformation of 3,3-Difluoro-4-phenylbutanoic acid are not available.

Torsional Energy Profiles.

The torsional energy profiles associated with the rotatable bonds in 3,3-Difluoro-4-phenylbutanoic acid have not been computationally investigated in available research.

Prediction of Spectroscopic Parameters via Computational Methods.

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, Raman) of 3,3-Difluoro-4-phenylbutanoic acid.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for confirming molecular structures. For 3,3-Difluoro-4-phenylbutanoic acid, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as spin-spin coupling constants, can be performed to compare with experimental spectra.

Methodology: Density Functional Theory (DFT) is a commonly employed method for predicting NMR properties. biointerfaceresearch.com The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is often achieved using a functional such as B3LYP with a suitable basis set like 6-31+G(d). biointerfaceresearch.com

NMR Calculation: Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is often performed at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311++G(d,p), to improve accuracy. scirp.org

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a referencing scheme, typically by subtracting the calculated shielding of a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) computed at the same level of theory.

Expected Findings: A data table of predicted versus experimental chemical shifts would be generated. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformations in solution.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (COOH)Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
Phenyl C'sData not availableData not available
F (axial)Data not availableData not available
F (equatorial)Data not availableData not available
H'sData not availableData not available
Note: This table represents the type of data generated from such a study; specific values for 3,3-Difluoro-4-phenylbutanoic acid are not currently available in published literature.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is instrumental in interpreting infrared (IR) and Raman spectra. By calculating the vibrational modes of 3,3-Difluoro-4-phenylbutanoic acid, each absorption band in the experimental spectrum can be assigned to a specific molecular motion.

Methodology: The standard approach involves:

Frequency Calculation: After geometry optimization at a specified level of theory (e.g., B3LYP/6-31+G(d)), a frequency calculation is performed. biointerfaceresearch.com This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, a scaling factor is typically applied. The appropriate scaling factor depends on the level of theory used.

Expected Findings: The primary output is a list of calculated vibrational frequencies and their corresponding assignments. For 3,3-Difluoro-4-phenylbutanoic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretching modes, and various vibrations of the phenyl group.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H StretchData not availableData not available
C=O StretchData not availableData not available
asym. C-F StretchData not availableData not available
sym. C-F StretchData not availableData not available
Phenyl C-H StretchData not availableData not available
Note: This table illustrates the expected results from a vibrational analysis; specific values for 3,3-Difluoro-4-phenylbutanoic acid are not currently available in published literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and transition states.

For the synthesis of 3,3-Difluoro-4-phenylbutanoic acid, computational methods can be used to model the reaction mechanism, identify the transition state structures, and calculate the activation energies. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Methodology: Transition state searches are performed using specialized algorithms within quantum chemistry software packages. The process involves locating a first-order saddle point on the potential energy surface that connects the reactants and products. The identity of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules. The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

Methodology and Expected Findings: DFT calculations can readily provide information about the frontier orbitals. biointerfaceresearch.comresearchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For 3,3-Difluoro-4-phenylbutanoic acid, the HOMO is likely to be located on the phenyl ring or the oxygen atoms of the carboxylic acid.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). The LUMO is likely to be centered on the carboxylic acid group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. biointerfaceresearch.com

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Note: This table represents the type of data obtained from a molecular orbital analysis; specific values for 3,3-Difluoro-4-phenylbutanoic acid are not currently available in published literature.

Solvation Models and Solvent Effects on 3,3-Difluoro-4-phenylbutanoic acid Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to account for these effects.

Methodology: There are two main types of solvation models:

Explicit Solvation: This approach involves surrounding the solute molecule with a number of individual solvent molecules. While this method can provide a detailed picture of solute-solvent interactions, it is computationally expensive.

Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This approach offers a good balance between accuracy and computational cost for many applications.

Advanced Analytical Methodologies for 3,3 Difluoro 4 Phenylbutanoic Acid

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of 3,3-Difluoro-4-phenylbutanoic acid from reaction mixtures, impurities, or formulated products. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of 3,3-Difluoro-4-phenylbutanoic acid due to its high resolution, sensitivity, and adaptability. A robust HPLC method is essential for separating the target compound from starting materials, by-products, and degradation products.

Method development typically involves the optimization of several key parameters to achieve a symmetric peak shape, good resolution, and a short run time. Reversed-phase HPLC is the most common mode used for compounds of this polarity. A C18 or C8 stationary phase is generally effective. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (acetonitrile or methanol). The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net Detection is typically performed using a UV detector, monitoring the absorbance of the phenyl ring chromophore.

A typical method development workflow would include:

Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase Scouting: Test different ratios of acetonitrile (B52724)/water and methanol/water.

pH/Modifier Optimization: Evaluate the effect of adding 0.1% TFA, formic acid, or phosphoric acid to the mobile phase to ensure the analyte is in its protonated form.

Isocratic vs. Gradient Elution: Develop a gradient elution method to separate impurities with a wide range of polarities, followed by optimization to an isocratic method if all components elute within a reasonable time frame.

Validation: Validate the final method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for 3,3-Difluoro-4-phenylbutanoic acid Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~5-7 minutes

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. The high boiling point and potential for thermal degradation of 3,3-Difluoro-4-phenylbutanoic acid in the hot GC inlet and column necessitate a derivatization step to convert it into a more volatile and thermally stable analogue. mdpi.com

The most common derivatization strategy for carboxylic acids is esterification. Methylation using diazomethane (B1218177) or other reagents like trimethylsilylethanol can create the corresponding methyl ester, which is significantly more volatile. nih.gov For instance, a procedure analogous to the analysis of 3-cyano-3,3-diphenylpropionic acid involves derivatization with an ethereal diazomethane solution immediately before injection. nih.gov

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Detection can be achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivative. mdpi.com

Table 2: Example of GC Method for the Analysis of Derivatized 3,3-Difluoro-4-phenylbutanoic acid

ParameterCondition
Instrument Gas Chromatograph with FID/MS
Derivatization Reagent Diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature 300 °C (FID)
MS Transfer Line 280 °C

The carbon atom at position 4 of 3,3-Difluoro-4-phenylbutanoic acid is a chiral center. Therefore, the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to separate and quantify them. ucj.org.ua This is achieved using chiral chromatography.

The most common approach involves the use of a Chiral Stationary Phase (CSP) in an HPLC system. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including carboxylic acids. nih.govnih.gov For example, columns like Chiralcel® OJ-H (cellulose tris-(4-methyl benzoate)) have been used to separate structurally similar compounds like DL-3-phenyllactic acid. researchgate.net

The mobile phase in chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, a mode known as normal-phase chromatography. researchgate.net A small amount of a strong acid (e.g., TFA) is typically added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a single, non-ionized state. researchgate.net The determination of enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com

Table 3: Representative Chiral HPLC Method for Enantioseparation

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Chiralcel® OD-H or similar amylose/cellulose-based CSP
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 5 µL
Expected Outcome Baseline separation of the two enantiomers

Development of Specific Detection Protocols and Coupled Analytical Techniques

The sensitive and selective detection of 3,3-Difluoro-4-phenylbutanoic acid in various matrices necessitates the development of specific analytical protocols. Due to its polarity and potential for low volatility, direct analysis can be challenging. Therefore, derivatization strategies and hyphenated analytical techniques are crucial for enhancing its detectability and achieving accurate quantification.

Derivatization Strategies for Enhanced Detectability

Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of 3,3-Difluoro-4-phenylbutanoic acid, particularly for gas chromatography (GC) analysis. The primary goal is to convert the polar carboxylic acid group into a less polar and more volatile ester or amide derivative.

Common derivatization approaches applicable to carboxylic acids include alkylation and silylation. researchgate.net For fluorinated carboxylic acids, several specific derivatization reagents have been shown to be effective. While direct derivatization studies on 3,3-Difluoro-4-phenylbutanoic acid are not extensively documented, methods developed for structurally similar compounds, such as perfluorinated carboxylic acids (PFCAs) and phenyl carboxylic acids, provide a strong basis for its analysis. nih.govnih.govresearchgate.net

Alkylation: This involves replacing the acidic proton of the carboxylic acid with an alkyl group, typically forming an ester.

Pentafluorobenzyl Bromide (PFBBr): This reagent is widely used for derivatizing carboxylic acids to form pentafluorobenzyl esters. researchgate.netnih.gov These derivatives are highly sensitive to electron capture detection (ECD) and can also be readily analyzed by mass spectrometry (MS). The reaction is typically carried out in an organic solvent with a base catalyst.

Diphenyl Diazomethane: A novel and rapid derivatization reagent for PFCAs, which could be applicable to 3,3-Difluoro-4-phenylbutanoic acid. nih.gov This method boasts a fast reaction time (less than one minute) and produces stable diphenylmethyl esters suitable for GC-MS analysis. nih.govyorku.ca

Amidation: This process converts the carboxylic acid into an amide.

2,4-Difluoroaniline with N,N'-Dicyclohexylcarbodiimide (DCC): This amidation procedure has been successfully used for the derivatization of PFCAs. nih.gov The resulting anilide derivatives are amenable to GC analysis. nih.gov

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netlmaleidykla.lt

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that reacts with carboxylic acids to form volatile TMS esters. lmaleidykla.lt The reaction is often performed at elevated temperatures to ensure completeness. lmaleidykla.lt

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are generally more stable than TMS derivatives.

Interactive Data Table: Potential Derivatization Reagents for 3,3-Difluoro-4-phenylbutanoic acid

Derivatization ReagentDerivative FormedAdvantagesTypical Reaction ConditionsAnalytical Technique
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl esterHigh sensitivity with ECD, good for GC-MSOrganic solvent, base catalyst, heatingGC-ECD, GC-MS
Diphenyl DiazomethaneDiphenylmethyl esterRapid reaction, stable derivativeRoom temperature, <1 minGC-MS
2,4-Difluoroaniline / DCCAnilideEffective for fluorinated acidsOrganic solventGC-MS
BSTFATrimethylsilyl (TMS) esterVolatile derivative, common reagentHeating (e.g., 60-80°C)GC-MS
MTBSTFAtert-butyldimethylsilyl (TBDMS) esterMore stable than TMS derivativesHeatingGC-MS

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and quantification of 3,3-Difluoro-4-phenylbutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For 3,3-Difluoro-4-phenylbutanoic acid, derivatization as described in the previous section is a prerequisite for successful GC analysis. The choice of the GC column is critical for separating the derivative from other matrix components. A nonpolar column, such as a DB-5ms, or a medium-polarity column could be suitable depending on the derivative formed. nih.govmdpi.com

The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information. In selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of the derivatized analyte, thereby increasing sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly suited for the analysis of polar compounds and often does not require derivatization, which simplifies sample preparation. A reversed-phase HPLC method would be the most probable approach for the separation of 3,3-Difluoro-4-phenylbutanoic acid.

A study on the analysis of difluoroacetic acid and trifluoroacetic acid utilized a Luna™ Omega PS C18 column, suggesting that a similar stationary phase could be effective for 3,3-Difluoro-4-phenylbutanoic acid. phenomenex.com Furthermore, methods developed for the quantification of phenylbutyric acid and its metabolites in biological matrices using LC-MS/MS provide a valuable starting point. nih.govnih.gov These methods often employ a C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile or methanol). nih.gov

Electrospray ionization (ESI) is the most likely ionization technique, operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion for detection. nih.gov

Interactive Data Table: Potential Hyphenated Techniques for 3,3-Difluoro-4-phenylbutanoic acid Analysis

TechniqueSeparation ModeColumn/Stationary PhaseMobile Phase/Carrier GasIonization ModeDetection Mode
GC-MS Gas ChromatographyDB-5ms or similar non-polar columnHeliumElectron Ionization (EI)Full Scan, SIM
LC-MS/MS Reversed-Phase HPLCC18 (e.g., Luna Omega PS C18)Water/Acetonitrile or Methanol with Formic AcidElectrospray (ESI), NegativeMRM

Applications of 3,3 Difluoro 4 Phenylbutanoic Acid As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Fluorinated Molecules

The reactivity of 3,3-Difluoro-4-phenylbutanoic acid allows for its incorporation into a variety of larger and more intricate molecular frameworks. The presence of the carboxylic acid group provides a convenient handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. These reactions enable the straightforward integration of the 3,3-difluoro-4-phenylbutyl moiety into advanced architectures.

Introduction of the Difluorinated Butanoic Acid Scaffold into Advanced Architectures

The 3,3-Difluoro-4-phenylbutanoic acid scaffold can be readily incorporated into larger molecular structures through standard synthetic methodologies. For instance, the carboxylic acid can be activated and coupled with various amines to form a diverse library of amides. Subsequent transformations of these amides or the phenyl ring can lead to the generation of complex molecules with precisely positioned gem-difluoro groups. This strategic placement of the difluoromethylene group can be crucial for modulating the properties of the final compound.

Synthesis of Bioisosteric Analogues

The synthetic pathway to bioisosteric analogues using 3,3-Difluoro-4-phenylbutanoic acid typically involves the coupling of the acid with other molecular fragments. For example, in the pursuit of novel enzyme inhibitors, the phenylbutanoic acid moiety can mimic a natural substrate, with the difluoro group positioned to interact with the enzyme's active site in a unique manner compared to its non-fluorinated counterpart. While direct conversion of a functional group to its difluoromethylated analogue is a developing area of research, the use of building blocks like 3,3-Difluoro-4-phenylbutanoic acid provides a reliable method for the de novo synthesis of these bioisosteric analogues. nih.gov

Role in Medicinal Chemistry Research as a Chemical Scaffold

The structural motifs present in 3,3-Difluoro-4-phenylbutanoic acid make it an attractive scaffold for the development of new therapeutic agents. The combination of a lipophilic phenyl group, a polar carboxylic acid, and the unique electronic properties of the gem-difluoro group provides a foundation for designing molecules with the potential to interact with biological targets.

Building Block for New Chemical Entities

In the quest for new chemical entities (NCEs), medicinal chemists often rely on "privileged scaffolds," which are molecular frameworks that are known to bind to multiple biological targets. While not as extensively studied as some other scaffolds, the phenylbutanoic acid framework itself is present in a number of bioactive compounds. The introduction of the gem-difluoro group in 3,3-Difluoro-4-phenylbutanoic acid offers a novel variation on this theme, providing a unique starting point for the synthesis of NCEs. For example, derivatives of 3-amino-4-phenylbutanoic acid have been investigated as inhibitors of dipeptidyl peptidase-IV (DP-IV), an enzyme involved in glucose metabolism, for the potential treatment of diabetes. google.com The synthesis of such compounds could conceivably start from or be adapted to use 3,3-Difluoro-4-phenylbutanoic acid to explore the impact of the fluorine atoms on activity.

Exploration of Structure-Activity Relationships through Chemical Derivatization

A key activity in drug discovery is the systematic modification of a lead compound to understand its structure-activity relationship (SAR). The carboxylic acid group of 3,3-Difluoro-4-phenylbutanoic acid is an ideal point for such derivatization. A variety of esters and amides can be synthesized to probe the importance of this region of the molecule for biological activity. Furthermore, the phenyl ring can be functionalized to explore the impact of substituents on binding affinity and other properties. This systematic derivatization allows researchers to map out the chemical space around the scaffold and optimize the compound's properties. For example, in the development of enzyme inhibitors, different functional groups can be introduced to interact with specific amino acid residues in the target protein's active site.

Contribution to Materials Science Applications

The influence of fluorine on the properties of organic materials is well-documented, leading to applications in areas such as liquid crystals and polymers. Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

While direct applications of 3,3-Difluoro-4-phenylbutanoic acid in materials science are not extensively reported, its structural features suggest potential utility. The incorporation of fluorinated moieties into liquid crystal structures is known to have a significant impact on their mesomorphic and electro-optical properties. researchgate.netnih.gov The rigid phenyl group and the polar difluoromethylene group of 3,3-Difluoro-4-phenylbutanoic acid could make it a useful component in the design of new liquid crystalline materials.

Similarly, in the field of polymer science, the introduction of fluorine can enhance properties such as thermal stability and chemical resistance. umn.edu 3,3-Difluoro-4-phenylbutanoic acid could potentially be used as a monomer or an additive in the synthesis of fluorinated polymers. The carboxylic acid functionality could be used for polymerization reactions, leading to polyesters or polyamides containing the gem-difluoro-4-phenylbutyl repeating unit. nih.gov

Monomer or Intermediate in Polymer Synthesis

While direct evidence of 3,3-Difluoro-4-phenylbutanoic acid's use as a monomer is not documented, the structural features of dicarboxylic acids and their derivatives are fundamental to the synthesis of various polyesters and polyamides. For instance, bio-based dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA) are key precursors for polymers such as poly(ethylene furanoate) (PEF), a potential bio-based substitute for PET. mdpi.comresearchgate.netnih.gov The synthesis of such polyesters often involves the polycondensation of a dicarboxylic acid with a diol. ncsu.edu

Below is a table illustrating the types of monomers and corresponding polymers, providing a conceptual framework for how 3,3-Difluoro-4-phenylbutanoic acid derivatives could be utilized.

Monomer TypeGeneral Polymer StructurePotential Contribution of 3,3-Difluoro-4-phenylbutanoic acid Moiety
Dicarboxylic Acid DerivativePolyesterEnhanced thermal stability, altered solubility, modified barrier properties.
Diamine DerivativePolyamideIncreased rigidity, potential for hydrogen bonding modification.
Hydroxy Acid DerivativeAliphatic PolyesterIntroduction of fluorine for specific functionalities.

Component in Functional Material Development

The development of functional materials often relies on the precise tuning of molecular properties, a goal achievable through the incorporation of fluorinated building blocks. Fluorine-containing materials find applications as liquid crystals, and in electronic and optoelectronic devices due to the unique electronic properties conferred by fluorine atoms. researchgate.netrsc.org The introduction of fluorine can lower both the HOMO and LUMO energy levels of conjugated systems, facilitating electron injection and enhancing resistance to oxidative degradation. rsc.org

While specific research on 3,3-Difluoro-4-phenylbutanoic acid in this area is absent, fluorinated organic materials are actively researched for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated components can improve device efficiency and longevity. rsc.org

Field-Effect Transistors (FETs): Fluorination can lead to n-type or ambipolar semiconducting materials. rsc.org

Fluoropolymers: Used for creating materials with well-defined architectures, which can be recyclable. man.ac.uk

The phenyl and difluoro groups in 3,3-Difluoro-4-phenylbutanoic acid make it a candidate for derivatization into more complex molecules for these advanced applications. Theoretical studies on similar fluorinated compounds, such as ferulic acid derivatives, have shown that fluorination can alter stability, solubility, and molecular polarity, which are key parameters in the design of functional materials. man.ac.uk

Utility in Agrochemical Research as a Synthetic Intermediate

The presence of fluorine in agrochemicals is known to enhance their biological activity. researchgate.net This is attributed to fluorine's ability to modify key parameters such as metabolic stability, binding affinity to target enzymes, and transport properties. researchgate.net Consequently, the development of synthetic methods to introduce fluorine-containing motifs is a major focus in agrochemical research. acs.org

Precursor to Fluorinated Agrochemical Compounds

Although direct application of 3,3-Difluoro-4-phenylbutanoic acid in agrochemical synthesis is not reported, its structure as a gem-difluorinated carboxylic acid makes it a valuable potential precursor. The gem-difluoromethylene (-CF2-) group is recognized as a bioisostere for oxygen or a carbonyl group, a substitution that can lead to enhanced biological efficacy. nih.gov

Fluorinated building blocks are crucial in the synthesis of modern agrochemicals. rhhz.net For example, the synthesis of many complex agrochemicals involves the coupling of different fluorinated intermediates. rhhz.net The carboxylic acid functionality of 3,3-Difluoro-4-phenylbutanoic acid provides a reactive handle for various chemical transformations, allowing for its incorporation into larger, more complex molecules with potential pesticidal or herbicidal properties.

The following table presents examples of fluorinated agrochemicals and the types of fluorinated building blocks used in their synthesis, illustrating the potential role of compounds like 3,3-Difluoro-4-phenylbutanoic acid.

Agrochemical ClassExample Fluorinated Building BlockPotential Role of 3,3-Difluoro-4-phenylbutanoic acid
FungicidesTrifluoromethyl pyrazole (B372694) derivativesPrecursor to a side chain or core structure.
InsecticidesDifluoromethyl pyrazole carboxamidesIntermediate for the synthesis of the carboxamide moiety.
HerbicidesFluorinated anilinesStarting material for more complex fluorinated side chains.

General Utility in Academic Organic Synthesis Research

In the realm of academic organic synthesis, the development of novel building blocks that provide access to unique chemical space is of paramount importance. Fluorinated building blocks, especially those with multiple functional groups, are highly sought after. acs.org The presence of the gem-difluoro group, the phenyl ring, and the carboxylic acid makes 3,3-Difluoro-4-phenylbutanoic acid a versatile platform for methodological studies.

Research in organic synthesis could utilize this compound in various ways:

Source of α-Fluoroalkyl Radicals: α-Fluorocarboxylic acids can serve as precursors to α-fluoroalkyl radicals under mild photochemical conditions, which can then be used in various addition reactions to create more complex fluorinated molecules. acs.org

Minisci Reaction: gem-Difluorinated cycloalkanecarboxylic acids have been shown to be effective radical sources in Minisci reactions for the C-H functionalization of heterocyclic systems. acs.orgnih.gov This suggests that 3,3-Difluoro-4-phenylbutanoic acid could be employed in similar transformations.

Synthesis of Novel Fluorinated Scaffolds: The combination of functional groups allows for a wide range of transformations, such as cyclizations, cross-coupling reactions, and functional group interconversions, leading to novel and potentially bioactive fluorinated compounds. The synthesis of gem-difluoroallenyl and -propargyl synthons from related starting materials highlights the synthetic versatility of such fluorinated building blocks. acs.org

The following table summarizes potential research directions for 3,3-Difluoro-4-phenylbutanoic acid in academic organic synthesis.

Research AreaSynthetic TransformationPotential Outcome
Radical ChemistryPhotochemical DecarboxylationGeneration of a β,β-difluorophenethyl radical for addition reactions.
C-H FunctionalizationMinisci-type ReactionsIntroduction of the 3,3-difluoro-4-phenylbutyl group onto heterocycles.
Scaffold SynthesisIntramolecular CyclizationFormation of novel fluorinated cyclic and heterocyclic structures.

Future Research Directions and Unaddressed Challenges Pertaining to 3,3 Difluoro 4 Phenylbutanoic Acid

Discovery of Novel and More Sustainable Synthetic Routes

The current synthetic approaches to 3,3-difluoro-4-phenylbutanoic acid and related structures often rely on multi-step sequences that may involve expensive reagents and generate significant waste. A primary challenge lies in developing more efficient, economical, and environmentally benign synthetic methodologies.

Future research will likely focus on:

Direct Carboxylation: Exploring novel methods for the direct carboxylation of difluorinated precursors. Research into the use of carbon dioxide as a C1 source for synthesizing fluorine-containing aromatic carboxylic acids via organic electrolysis represents a promising sustainable pathway. hokudai.ac.jp

Catalytic Approaches: The development of robust catalytic systems for the construction of the C-CF2 bond is a key area. While methods exist for the synthesis of related structures like 4-phenylbutyric acid using Lewis acid catalysts such as aluminum chloride, these often require stoichiometric amounts and harsh conditions. google.com Future work could explore more advanced, recyclable catalysts.

Building Block Strategies: The synthesis of related 4-substituted 3,3-difluoropiperidines has been achieved through the 1,4-addition of ethyl bromodifluoroacetate to activated alkenes. nih.gov Adapting and optimizing this strategy for the large-scale synthesis of 3,3-difluoro-4-phenylbutanoic acid is a logical next step. The challenge will be to improve yields and reduce the number of synthetic steps, such as reduction and subsequent oxidation, to arrive at the target carboxylic acid.

Electrochemical Synthesis: Leveraging electrochemical methods to drive the synthesis offers a green alternative to traditional chemical oxidants and reductants. The electrochemical hydrocarboxylation of activated alkenes is an emerging area that could be adapted for this target molecule. goflow.at

Elucidation of Undiscovered Reactivity Patterns and Transformations

The chemical behavior of 3,3-difluoro-4-phenylbutanoic acid is largely inferred from the known reactivity of its constituent functional groups. However, the interplay between the gem-difluoro group, the carboxylic acid, and the phenyl ring may lead to novel and unexpected reactivity. A significant unaddressed challenge is the systematic exploration of its chemical transformations.

Key areas for future investigation include:

Activation of the Carboxylic Acid: Investigating a range of modern coupling reactions and transformations of the carboxylic acid group in the presence of the difluoromethylene unit. This includes amide bond formations, esterifications, and conversions to ketones or aldehydes, while assessing the stability and potential influence of the C-F bonds.

Chemistry of the α-Carbon: Exploring the reactivity of the carbon atom adjacent to the carboxylic acid. While not activated by the fluorine atoms directly, its functionalization could lead to a diverse range of derivatives with potential biological activity.

Transformations involving the CF2 Group: While generally stable, the gem-difluoro group can participate in or influence certain reactions. Investigating elimination reactions, rearrangements, or neighboring group participation under various conditions could unveil unique synthetic pathways to other valuable fluorinated compounds.

Advanced Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to accelerate the discovery of synthetic routes and to understand the intrinsic properties of molecules like 3,3-difluoro-4-phenylbutanoic acid. semanticscholar.org The application of advanced computational methods remains a largely untapped area for this specific compound.

Future research directions should include:

Reaction Pathway Modeling: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model potential synthetic reactions. semanticscholar.org This can help predict reaction barriers, identify the most plausible mechanisms for both existing and novel synthetic routes, and guide the selection of optimal catalysts and reaction conditions, reducing experimental trial-and-error. semanticscholar.org

Reactivity Prediction: Using computational models to predict the reactivity of different sites within the molecule. nih.gov For instance, machine learning and quantum mechanics can be combined to forecast the outcomes of reactions with various reagents, helping to prioritize experimental efforts. nih.gov

pKa and Physicochemical Property Prediction: Accurately predicting properties such as acidity (pKa), lipophilicity, and conformational preferences is crucial for designing derivatives with specific applications, particularly in medicinal chemistry. researchgate.net Low-cost computational methods can be developed and validated for this class of fluorinated acids. researchgate.net

Integration into Continuous Flow Chemistry Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. nih.govthieme-connect.de Applying flow chemistry to the synthesis of 3,3-difluoro-4-phenylbutanoic acid is a significant future challenge that could revolutionize its production.

Key opportunities in this area are:

Multi-step Telescoped Synthesis: Designing flow-based systems where multiple synthetic steps are "telescoped" together without the need to isolate and purify intermediates. nih.govmdpi.com This could dramatically improve the efficiency of converting simple starting materials into the final product.

Handling of Hazardous Reagents: Flow chemistry allows for the safe use of hazardous or gaseous reagents by generating and consuming them in situ within a small, controlled reactor volume. thieme-connect.de This could enable the use of more reactive fluorinating agents or other challenging reagents to develop more direct synthetic routes.

Process Optimization and Scale-up: Continuous flow platforms facilitate rapid optimization of reaction parameters such as temperature, pressure, and residence time. csic.es A systematic modeling approach can be applied for real-time process control, ensuring consistent quality and yield, which is crucial for industrial-scale manufacturing. goflow.at The synthesis of active pharmaceutical ingredients like Ibuprofen has been successfully demonstrated in flow, providing a template for similar carboxylic acids. nih.gov

Design and Synthesis of Next-Generation Scaffolds Derived from 3,3-Difluoro-4-phenylbutanoic acid

Perhaps the most exciting future direction is the use of 3,3-difluoro-4-phenylbutanoic acid as a foundational building block for creating novel and complex molecular scaffolds for drug discovery and materials science. The gem-difluoro group is a known bioisostere of a carbonyl group or a metabolically labile methylene (B1212753) group, and its incorporation can enhance metabolic stability and binding affinity. rsc.org

Future research will focus on:

Bioisosteric Replacements: Systematically using the title compound to design analogs of known bioactive molecules where the 3,3-difluoro motif replaces a ketone or other functional groups to improve pharmacokinetic properties.

Synthesis of Fluorinated Heterocycles: Utilizing the dual functionality of the molecule to construct novel heterocyclic systems. For example, a synthetic pathway analogous to the one used for 3,3-difluoropiperidines could be adapted to create a variety of ring structures. nih.gov The synthesis of N-protected 3,3-difluoroisonipecotic acid from a related starting material highlights the potential to create valuable fluorinated gamma-amino acids. nih.gov

Development of Novel Materials: Incorporating the 3,3-difluoro-4-phenylbutanoic acid unit into polymers or metal-organic frameworks (MOFs) to impart unique properties such as thermal stability, hydrophobicity, and specific binding capabilities.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,3-Difluoro-4-phenylbutanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves fluorination of a precursor such as 4-phenylbut-3-enoic acid using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key steps include:
  • Electrophilic Fluorination : Introducing fluorine atoms via radical or ionic mechanisms, ensuring regioselectivity at the 3,3-positions .
  • Purification : Recrystallization from ethanol/water mixtures (as inferred from similar compounds in , where melting points are critical for purity assessment).
  • Analytical Validation : Use 19F^{19}\text{F} NMR to confirm fluorine incorporation and HPLC to assess purity (>95% by GC, as in ).

Q. How can the structural integrity of 3,3-Difluoro-4-phenylbutanoic acid be confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Identify proton environments and fluorine coupling patterns (e.g., geminal difluoro groups show characteristic JFFJ_{FF} values ~200–300 Hz) .
  • FT-IR : Confirm carboxylic acid (-COOH) stretching (~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C10_{10}H9_{9}F2_{2}O2_{2}) and fragmentation patterns .

Advanced Research Questions

Q. What is the mechanistic role of fluorine substituents in modulating the biological activity of 3,3-Difluoro-4-phenylbutanoic acid compared to its non-fluorinated analogs?

  • Methodological Answer : Fluorine’s impact is twofold:
  • Electronic Effects : The electron-withdrawing nature of fluorine reduces the pKa_a of the carboxylic acid group, enhancing bioavailability by increasing membrane permeability .
  • Steric and Conformational Effects : The rigid C-F bonds restrict rotational freedom, favoring bioactive conformations during protein binding (e.g., mimicking natural substrates in enzyme inhibition) .
  • Experimental Validation : Perform comparative IC50_{50} assays against non-fluorinated analogs using target enzymes (e.g., cyclooxygenase or lipoxygenase) to quantify potency improvements .

Q. How can computational modeling resolve contradictions in the observed metabolic stability of fluorinated aromatic compounds like 3,3-Difluoro-4-phenylbutanoic acid?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes, identifying metabolic "hotspots" (e.g., para-hydroxylation sites on the phenyl ring) .
  • QM/MM Calculations : Quantify bond dissociation energies (BDEs) of C-F bonds to predict susceptibility to oxidative defluorination .
  • In Vitro Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to correlate computational predictions with experimental data .

Q. What strategies mitigate challenges in regioselective fluorination during large-scale synthesis of 3,3-Difluoro-4-phenylbutanoic acid?

  • Methodological Answer :
  • Catalytic Fluorination : Employ transition-metal catalysts (e.g., Pd or Cu) with fluorinating agents like AgF to enhance regioselectivity and reduce byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize ionic intermediates and improve reaction yields (as inferred from ’s synthetic protocols) .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy to track fluorination progress in real-time, enabling rapid adjustments .

Key Considerations for Researchers

  • Contradictions in Fluorination Methods : While classical Swarts reactions (SbF3_3/HF) are cost-effective, modern methods (e.g., DAST) offer better selectivity but require stringent safety protocols .
  • Analytical Pitfalls : Overlap in 1H^{1}\text{H} NMR signals between aromatic protons and acidic -COOH protons may necessitate deuterated DMSO for resolution .

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